Glimepiride (CAS 93479-97-1) is a third-generation sulfonylurea that functions as a potent insulin secretagogue by selectively blocking ATP-sensitive potassium (K-ATP) channels in pancreatic beta cells. This mechanism stimulates insulin release to lower blood glucose levels, making it a key compound in type 2 diabetes research. Unlike its predecessors, Glimepiride also exhibits extrapancreatic effects, including enhancing insulin sensitivity in peripheral tissues. A critical procurement-relevant attribute is its classification as a Biopharmaceutics Classification System (BCS) Class II drug, defined by high membrane permeability but very poor, pH-dependent aqueous solubility (<0.004 mg/mL in acidic/neutral media), which presents specific challenges and opportunities in formulation and experimental design.
Substituting Glimepiride with other sulfonylureas like Glibenclamide (Glyburide) or Glipizide based on shared class is unreliable for reproducible research. Critical differences in hypoglycemic risk, cardiovascular effects, and receptor binding kinetics mean that such substitutions can introduce significant experimental variability. For instance, Glibenclamide demonstrates a blunted counterregulatory response to hypoglycemia, which Glimepiride does not, leading to different safety and physiological outcomes in *in vivo* models. Furthermore, the poor aqueous solubility of Glimepiride necessitates specific formulation and handling protocols that are not directly transferable from more soluble or differently formulated analogs. Therefore, specifying Glimepiride by its CAS number (93479-97-1) is essential for maintaining experimental consistency and avoiding confounding results driven by undocumented comparator substitutions.
In a large retrospective cohort study, Glimepiride was associated with a significantly lower risk of serious hypoglycemia compared to the widely used second-generation sulfonylurea, Glibenclamide (Glyburide). The adjusted hazard ratio for serious hypoglycemia for Glimepiride versus metformin was 3.28, while for Glibenclamide it was 3.95, indicating a 17% lower relative risk with Glimepiride. Another study confirms that Glibenclamide has a higher prevalence of hypoglycemia compared to Glimepiride.
| Evidence Dimension | Adjusted Hazard Ratio for Serious Hypoglycemia (vs. Metformin) |
| Target Compound Data | 3.28 (95% CI: 2.98, 3.62) |
| Comparator Or Baseline | Glibenclamide (Glyburide): 3.95 (95% CI: 3.66, 4.26) |
| Quantified Difference | 17% lower adjusted hazard ratio than Glibenclamide |
| Conditions | Retrospective cohort study of oral antidiabetic monotherapy users. |
For researchers conducting in vivo studies, selecting Glimepiride minimizes the risk of hypoglycemic events that can confound results, cause animal loss, and compromise study integrity.
Glimepiride maintains normal physiological defenses against low blood sugar, unlike Glibenclamide. During controlled hypoglycemic clamps in healthy individuals, Glibenclamide significantly blunted the release of glucagon, a key counterregulatory hormone. In contrast, the glucagon response in subjects receiving Glimepiride was not significantly different from placebo. Furthermore, under hypoglycemia, C-peptide levels were significantly higher with Glibenclamide (0.5±0.2 nmol/L) compared to placebo (0.1±0.2 nmol/L), while Glimepiride did not cause a significant increase, indicating it is less likely to continue stimulating insulin secretion inappropriately when glucose is low.
| Evidence Dimension | C-Peptide Levels During Hypoglycemia (nmol/L) |
| Target Compound Data | Not significantly different from placebo |
| Comparator Or Baseline | Glibenclamide: 0.5 ± 0.2 (significantly higher than placebo's 0.1 ± 0.2) |
| Quantified Difference | Glimepiride avoids the inappropriate insulin secretion stimulation seen with Glibenclamide during hypoglycemia. |
| Conditions | Hyperinsulinemic-hypoglycemic clamp study in healthy, non-diabetic individuals. |
This provides a mechanistic basis for Glimepiride's improved safety profile, making it a more precise tool for studying glucose metabolism without the confounding variable of impaired hormonal counterregulation.
Glimepiride is practically insoluble in water, with a solubility of <0.004 mg/mL at 37°C in acidic or neutral pH, which increases only slightly to 0.02 mg/mL at pH >7. This necessitates specific formulation strategies for consistent bioavailability in research. Solid dispersion techniques offer a quantifiable solution. For example, forming a ternary solid dispersion with β-cyclodextrin and PVP K30 has been shown to drastically enhance both solubility and dissolution rate compared to the unprocessed compound. Nanosuspension formulations have demonstrated a 3.5 to 6.58-fold increase in in vitro saturation solubility compared to pure Glimepiride.
| Evidence Dimension | Aqueous Solubility Enhancement |
| Target Compound Data | Up to 6.58-fold increase via nanosuspension |
| Comparator Or Baseline | Pure Glimepiride: <0.004 mg/mL at neutral pH |
| Quantified Difference | Over 6-fold solubility improvement with appropriate formulation. |
| Conditions | In vitro saturation solubility studies using advanced formulation techniques like nanosuspensions. |
Procuring pure, well-characterized Glimepiride is the critical first step for researchers who need to develop their own formulations (e.g., for specific animal models or cell culture media) to ensure reproducible exposure and reliable data.
For long-term animal studies of metabolic disease, Glimepiride is the right choice over Glibenclamide when the experimental goal is to maintain stable, long-acting glucose lowering while minimizing the incidence of severe hypoglycemia, which can act as a critical confounding event or lead to animal loss.
Glimepiride is the appropriate tool for dissecting pancreatic beta-cell function when it is critical to preserve the body's natural glucagon response to falling glucose levels. Unlike Glibenclamide, it does not significantly blunt this key counterregulatory mechanism, allowing for a more accurate physiological assessment.
As a well-characterized BCS Class II compound with extremely low aqueous solubility, Glimepiride serves as an ideal model compound for researchers developing and validating novel solubilization technologies, such as co-crystals, solid dispersions, or nanoparticle-based delivery systems, before applying them to new chemical entities.
Acute Toxic;Irritant;Health Hazard